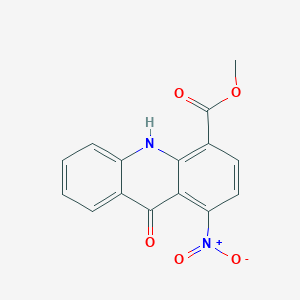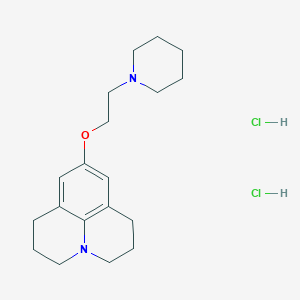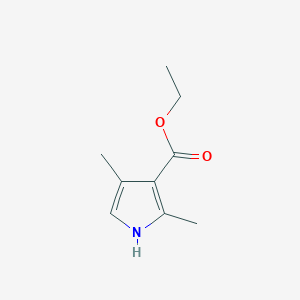
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol. This compound belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves several steps. One of the methods includes the reaction of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone with nitric acid in the presence of acetic acid . The reaction conditions typically involve stirring the mixture at 60°C for an hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include nitric acid, acetic acid, and reducing agents like hydrogen or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and as a fluorescent probe for nitric oxide sensing.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a fluorescent probe, it reacts with nitric oxide in aqueous media in the presence of oxygen, forming a triazole derivative with increased fluorescence intensity . This reaction is crucial for monitoring nitric oxide levels in biological studies.
Vergleich Mit ähnlichen Verbindungen
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE can be compared with other acridine derivatives such as:
9(10H)-acridone: A parent compound used in the synthesis of various derivatives.
Acridine orange: A dye used in biological staining.
Acriflavine: An antiseptic and fluorescent dye.
The uniqueness of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJXTKPWSSTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563864 |
Source


|
| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139677-51-3 |
Source


|
| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)




![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)




![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)


